molecular formula C21H14O2 B611714 VPC-3033 CAS No. 110763-24-1

VPC-3033

Número de catálogo: B611714
Número CAS: 110763-24-1
Peso molecular: 298.34
Clave InChI: KGQNBZACENOOOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VPC-3033 is an androgen receptor antagonist. It acts by inhibiting the LNCaP cell line as well as cell lines with wild-type androgen receptor.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating VPC-3033’s efficacy in androgen receptor (AR) inhibition?

  • Methodological Answer : Use in vitro models (e.g., LNCaP cells for AR-positive prostate cancer) to assess transcriptional activity via luciferase reporter assays, and validate with in vivo xenograft models to study tumor regression . Ensure models include enzalutamide-resistant cell lines to benchmark this compound’s superiority in overcoming resistance .

Q. How should researchers design dose-response studies for this compound to determine IC50 values?

  • Methodological Answer : Employ a logarithmic dose range (e.g., 1 nM–10 µM) in triplicate experiments, using AR transcriptional activity assays. Normalize data to vehicle controls and apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50. Include positive controls (e.g., enzalutamide) for comparative validation .

Q. What statistical methods are recommended for analyzing contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Use mixed-effects models to account for variability in biological replicates. Perform sensitivity analysis to identify confounding variables (e.g., pharmacokinetic differences in in vivo models). Cross-validate findings with orthogonal assays, such as Western blotting for AR degradation .

Advanced Research Questions

Q. How can researchers mechanistically distinguish this compound’s dual action (AR inhibition + degradation) from classical antagonists like enzalutamide?

  • Methodological Answer :

Conduct competitive binding assays (e.g., fluorescence polarization) to compare AR-binding kinetics .

Use proteasome inhibition (e.g., MG132) in cycloheximide chase experiments to confirm AR degradation is ubiquitin-proteasome-dependent .

Perform transcriptomic profiling (RNA-seq) to identify unique downstream targets of this compound versus enzalutamide .

Q. What strategies mitigate bias in preclinical data when transitioning this compound to clinical trials?

  • Methodological Answer :

  • Blinding : Implement double-blinded dosing in animal studies to reduce observer bias .
  • Reproducibility : Validate findings across multiple laboratories using standardized protocols (e.g., AR degradation assays) .
  • Ethical Compliance : Adhere to NIH guidelines for xenograft studies, including humane endpoints and IACUC approval .

Q. How can computational methods predict this compound’s off-target effects or resistance mechanisms?

  • Methodological Answer :

  • Use molecular dynamics simulations to assess this compound’s interaction with non-AR targets (e.g., glucocorticoid receptor).
  • Apply machine learning (e.g., Random Forest classifiers) on transcriptomic datasets from resistant cell lines to identify predictive biomarkers of resistance .

Q. Data Analysis and Validation

Q. What criteria define robust validation of this compound’s AR degradation phenotype?

  • Methodological Answer :

Confirm AR protein reduction via Western blot (≥70% decrease vs. controls).

Correlate degradation with functional outcomes (e.g., PSA mRNA suppression in qRT-PCR).

Exclude autophagy-mediated degradation using inhibitors like chloroquine .

Q. How should researchers address discrepancies in this compound’s efficacy across heterogeneous tumor samples?

  • Methodological Answer : Stratify data by molecular subtypes (e.g., AR-V7 expression status) and apply cluster analysis. Use Kaplan-Meier survival curves in in vivo models to assess subtype-specific responses .

Q. Ethical and Compliance Considerations

Q. What documentation is critical for publishing this compound-related research to ensure reproducibility?

  • Methodological Answer :

  • Materials : Specify vendor, catalog number, and batch for this compound (e.g., MedChemExpress HY-123456).
  • Methods : Detail AR assay protocols, including buffer compositions and incubation times.
  • Data Availability : Deposit raw data (e.g., RNA-seq files) in public repositories like GEO .

Propiedades

Número CAS

110763-24-1

Fórmula molecular

C21H14O2

Peso molecular

298.34

Nombre IUPAC

10-(3-hydroxybenzylidene)anthracen-9(10H)-one

InChI

InChI=1S/C21H14O2/c22-15-7-5-6-14(12-15)13-20-16-8-1-3-10-18(16)21(23)19-11-4-2-9-17(19)20/h1-13,22H

Clave InChI

KGQNBZACENOOOR-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=CC=C2)/C(C3=C1C=CC=C3)=C/C4=CC(O)=CC=C4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VPC-3033;  VPC 3033;  VPC3033; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.